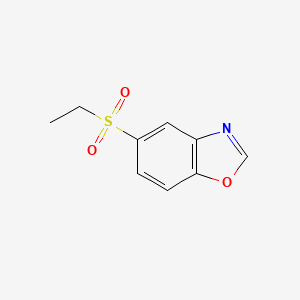

Benzoxazole, 5-(ethylsulfonyl)-

Description

Contextualizing the Benzoxazole (B165842) Scaffold in Drug Discovery and Medicinal Chemistry

The benzoxazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent feature in a multitude of biologically active compounds. researchgate.netrsc.org Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for high-affinity binding to a diverse range of biological targets. nih.gov This has led to the development of benzoxazole-containing compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgwjpsonline.com

The synthetic accessibility and the ease of functionalization of the benzoxazole core further contribute to its appeal in medicinal chemistry. rsc.org Researchers can readily modify the scaffold at various positions to optimize pharmacokinetic and pharmacodynamic properties, leading to the generation of extensive compound libraries for high-throughput screening. organic-chemistry.org This adaptability has cemented the benzoxazole moiety as a key pharmacophore in the design of new drugs. nih.gov

Significance of 5-(ethylsulfonyl)-Benzoxazole Derivatives in Contemporary Chemical and Pharmaceutical Research

The introduction of an ethylsulfonyl group at the 5-position of the benzoxazole ring imparts specific and often advantageous characteristics to the molecule. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the benzoxazole system. This, in turn, can modulate the compound's reactivity, metabolic stability, and interaction with biological targets.

The ethylsulfonyl moiety is also known to enhance the solubility and bioavailability of drug candidates. Its ability to act as a hydrogen bond acceptor can improve interactions with physiological fluids and target proteins. Research into 5-(ethylsulfonyl)-benzoxazole derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their potential as inhibitors of specific enzymes or as modulators of cellular signaling pathways. nih.gov The unique combination of the benzoxazole scaffold and the 5-(ethylsulfonyl) substituent presents a compelling area of exploration for the development of next-generation therapeutic agents.

Table 1: Selected Benzoxazole Derivatives and their Reported Activities

| Compound Name | Reported Biological Activity |

| 2-(2-Arylphenyl)benzoxazole | Selective COX-2 inhibitor nih.gov |

| 2-Phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives | Potential anticancer and fluorescent properties mdpi.com |

| Benzoxazole-benzamide conjugates | Potential anti-proliferative agents, VEGFR-2 inhibitors nih.gov |

| Thiazolidinone-substituted benzoxazoles | Potential COX-2 inhibitors researchgate.net |

| Benzoxazolone derivatives | Anti-inflammatory activity via MD2 inhibition nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all benzoxazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJKSWKTTYHJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Biological Activity Spectrum of Benzoxazole, 5 Ethylsulfonyl and Derivatives

Antimicrobial Efficacy Investigations

Derivatives of the benzoxazole (B165842) class have demonstrated a broad spectrum of antimicrobial activities. nih.gov Research has shown that these compounds can be effective against both bacteria and fungi, including strains that have developed resistance to conventional antibiotics. researchgate.netnih.govresearchgate.net

Benzoxazole derivatives have been widely evaluated for their efficacy against a variety of bacterial strains. Many derivatives show notable activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus faecalis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net

In one study, a series of 5-ethylsulphonyl-2-substituted-benzoxazole derivatives were synthesized and found to possess a broad spectrum of activity. researchgate.net Similarly, other research efforts have confirmed the antibacterial potential of various benzoxazole analogues. For instance, certain benzoxazole–thiazolidinone (BT) hybrids showed potent inhibitory activity selectively against S. aureus. nih.gov The parent BT hybrid (BT1) demonstrated moderate activity, which was significantly enhanced in its 5-arylidene derivatives. nih.gov

The structure of the benzoxazole derivative plays a crucial role in its antibacterial efficacy. For example, studies on N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones indicated that both the structure of the benzyl (B1604629) unit and the nature of the sulfur linkage (thio vs. sulfonyl) dramatically influence antibacterial activity. nih.gov Some of these derivatives exhibited high potency against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with activity comparable or superior to norfloxacin (B1679917) and ciprofloxacin. nih.gov

In another study, newly synthesized benzoxazole compounds were screened against several bacterial strains, with compounds 1 , 10 , 13 , 16 , 19 , 20 , and 24 showing significant antimicrobial activity. nih.gov Specifically, compound 10 was found to be highly effective against the Gram-positive bacterium B. subtilis. nih.gov Research on 3-(2-benzoxazol-5-yl)alanine derivatives also revealed selective activity against Gram-positive bacteria, particularly B. subtilis. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |

| 5-Ethylsulphonyl-2-substituted-benzoxazoles | Gram-positive & Gram-negative bacteria | Broad spectrum of activity | researchgate.net |

| Benzoxazole–thiazolidinone hybrid (BT1) | S. aureus | Moderate activity | nih.gov |

| 5-Arylidene derivative of BT1 | S. aureus | High activity | nih.gov |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) quinolones | S. aureus, S. epidermidis | High activity, comparable to reference drugs | nih.gov |

| Compound 10 (benzoxazole analogue) | B. subtilis | Most effective in its series | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis | Selective activity | nih.gov |

| Benzoxazole derivatives II and III | S. aureus | Most susceptible among tested isolates | researchgate.net |

A critical area of research is the efficacy of these compounds against bacteria that have developed resistance to existing drugs. Several studies have shown that benzoxazole derivatives are active against such strains. nih.govresearchgate.netnih.govnih.gov

For instance, the antimicrobial activity of 5-ethylsulphonyl-2-substituted-benzoxazole derivatives was tested against drug-resistant isolates, demonstrating a broad spectrum of activity. researchgate.net Furthermore, newly synthesized benzoxazole compounds were evaluated against drug-resistant isolates of both bacteria and fungi. nih.govnih.gov

Benzoxazole–thiazolidinone hybrids have shown particularly promising results. Two compounds, BT25 and BT26 , displayed potent activity against various clinically-relevant and highly drug-resistant S. aureus isolates, including Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA). nih.gov These compounds also showed concentration-dependent bactericidal activity comparable to vancomycin (B549263). nih.gov Similarly, novel thiazole-quinolinium derivatives were found to inhibit Gram-positive MRSA and vancomycin-resistant Enterococcus, as well as some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For 5-ethylsulphonyl-2-substituted-benzoxazole derivatives, MIC values were reported to be in the range of 7.81 to 250 µg/mL against a panel of bacteria and fungi. researchgate.net

In a separate study, various benzoxazole derivatives were tested, with MICs noted in µM. nih.gov Compound 10 was particularly potent against B. subtilis, with an MIC of 1.14 x 10⁻³ µM. nih.gov Other compounds from this series also showed promising MIC values against the tested microbial strains. nih.gov For certain benzoxazole derivatives (II and III ), the MIC for 90% inhibition of S. aureus isolates was 50 µg/mL and 25 µg/mL, respectively, while Gram-negative bacteria required much higher concentrations (200 µg/mL). researchgate.net

Screening of 3-(2-benzoxazol-5-yl)alanine derivatives also involved MIC determination, revealing selective activity against Gram-positive bacteria. nih.gov Benzoxazole–thiazolidinone hybrids exhibited potent activity, with several hydroxy-substituted compounds showing MIC values of ≤ 4 µg/mL against S. aureus. nih.gov

Table 2: MIC Values of Benzoxazole Derivatives against Bacterial Strains

| Compound/Derivative Class | Bacterial Strain | MIC Value | Reference |

| 5-Ethylsulphonyl-2-substituted-benzoxazoles | Various bacteria | 7.81-250 µg/mL | researchgate.net |

| Compound 10 (benzoxazole analogue) | B. subtilis | 1.14 x 10⁻³ µM | nih.gov |

| Compound 1 (benzoxazole analogue) | B. subtilis | 2.50 x 10⁻³ µM | nih.gov |

| Compound 13 (benzoxazole analogue) | B. subtilis | 2.30 x 10⁻³ µM | nih.gov |

| Compound 16 (benzoxazole analogue) | B. subtilis | 2.13 x 10⁻³ µM | nih.gov |

| Compound II (benzoxazole derivative) | S. aureus | 50 µg/mL | researchgate.net |

| Compound III (benzoxazole derivative) | S. aureus | 25 µg/mL | researchgate.net |

| Compounds II & III (benzoxazole derivatives) | Gram-negative bacteria | 200 µg/mL | researchgate.net |

| Hydroxy BT hybrids (BT11, BT12, BT18, BT25, BT26 ) | S. aureus | ≤ 4 µg/mL | nih.gov |

| H-Box(4PyBr)-OMe (34 ) | B. subtilis | 0.25 mg/mL | nih.gov |

The effectiveness of benzoxazole derivatives against MRSA is a significant finding, given the public health threat posed by this pathogen. sci-hub.se Several studies have identified benzoxazole-based compounds with potent anti-MRSA activity. sci-hub.senih.gov

Benzoxazole–thiazolidinone hybrids BT25 and BT26 were found to be potent against a range of clinically-relevant, drug-resistant S. aureus strains, including MRSA. nih.gov These compounds demonstrated concentration-dependent bactericidal activity that was comparable to the standard drug, vancomycin. nih.gov Similarly, some 5,7-dibromo-2-benzoylbenzofuran derivatives, particularly those with a carboxylic acid functional group (9b and 9d ), exhibited the most potent activity against MRSA ATCC 43300, with MIC values of 32 µg/mL. sci-hub.se

Other research has identified small molecules that can eradicate MRSA persister cells, which are known for their tolerance to most medications. nih.gov These compounds were fast-acting, achieving killing within 30 minutes of exposure and worked by disrupting the bacterial cell envelope. nih.gov

The emergence of vancomycin resistance in enterococci presents another major challenge in treating bacterial infections. Research into benzoxazole derivatives has shown potential in addressing this issue. Specifically, benzoxazole–thiazolidinone hybrids BT25 and BT26 demonstrated potent activity not only against resistant S. aureus but also against Vancomycin-Resistant Enterococcus (VRE) isolates. nih.gov In addition, novel thiazole-quinolinium derivatives have also been reported to be effective against vancomycin-resistant Enterococcus. rsc.org

In addition to their antibacterial properties, many benzoxazole derivatives exhibit significant antifungal activity. nih.govnih.govresearchgate.net The benzoxazole ring is a key pharmacophore in the synthesis of new antifungal compounds. nih.gov

A series of 5-ethylsulphonyl-2-substituted-benzoxazole derivatives were tested against the fungus Candida albicans and its drug-resistant isolates. researchgate.net The study found that while the compounds were generally less potent than the standard drug fluconazole (B54011) against the standard C. albicans strain, most of them were more potent than fluconazole against a resistant C. albicans isolate. researchgate.net

Other studies have also highlighted the anti-Candida potential of benzoxazole derivatives. A series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) showed a broad spectrum of anti-Candida activity. nih.govnih.gov For example, derivative 5d showed a total minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans SC5314. nih.govnih.gov Another study screened newly synthesized benzoxazole analogues against C. albicans and Aspergillus niger, with several compounds showing antimicrobial activity comparable to fluconazole. nih.gov

Research on 3-(2-benzoxazol-5-yl)alanine derivatives found that almost half of the 41 compounds studied possessed antifungal properties, including against the pathogenic C. albicans. nih.gov

Table 3: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Result (MIC) | Reference |

| 5-Ethylsulphonyl-2-substituted-benzoxazoles | C. albicans isolate | More potent than fluconazole | researchgate.net |

| 5d (N-phenacyl derivative) | C. albicans SC5314 | 16 µg/mL | nih.govnih.gov |

| 5k (N-phenacyl derivative) | C. albicans isolate | MICP = 16 µg/mL | nih.govnih.gov |

| 6a (N-phenacyl derivative) | C. albicans isolate | MICP = 16 µg/mL | nih.govnih.gov |

| Compound 1 (benzoxazole analogue) | C. albicans | 2.50 x 10⁻³ µM | nih.gov |

| Compound 10 (benzoxazole analogue) | C. albicans | 2.28 x 10⁻³ µM | nih.gov |

| Compound 13 (benzoxazole analogue) | C. albicans | 2.30 x 10⁻³ µM | nih.gov |

| Compound 16 (benzoxazole analogue) | C. albicans | 2.13 x 10⁻³ µM | nih.gov |

| Compound 7c | C. albicans | Mild activity (MIC < 100 µg/mL) | nih.gov |

Enzyme Inhibition Studies

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 kinase activity is a significant strategy in the development of novel anticancer agents. While direct studies on "Benzoxazole, 5-(ethylsulfonyl)-" as a VEGFR-2 inhibitor are not extensively documented in the reviewed literature, research on structurally related compounds highlights the potential of the ethylsulfonyl moiety in this context.

A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides has been developed and evaluated as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov In this series, several derivatives demonstrated potent antiproliferative effects against various cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov Specifically, compounds 7j, 7k, and 7o were identified as highly potent dual EGFR/VEGFR-2 inhibitors, with GI₅₀ values of 27, 25, and 30 nM, respectively, against the MCF-7 breast cancer cell line, showing greater potency than the established drug erlotinib (B232) (GI₅₀ of 33 nM). nih.gov The study's computational analyses, including molecular docking and molecular dynamics simulations, provided insights into the binding interactions of these compounds with the active sites of both EGFR and VEGFR-2. nih.gov These findings underscore the significance of the 5-ethylsulfonyl group in achieving potent kinase inhibition and suggest that benzoxazole derivatives bearing this functional group could be promising candidates for further investigation as VEGFR-2 inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. A series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net The results demonstrated that these compounds exhibit a range of inhibitory effects on tyrosinase. researchgate.net

The inhibitory activities of these derivatives are detailed in the table below.

| Compound | R | Tyrosinase Inhibition (% ± SEM) at 0.5 mM |

| 3a | Phenyl | 10.34 ± 0.98 |

| 3b | 4-Methylphenyl | 11.21 ± 1.03 |

| 3c | 4-Methoxyphenyl | 13.65 ± 1.15 |

| 3d | 4-Chlorophenyl | 12.48 ± 1.11 |

| 3e | 4-Nitrophenyl | 15.21 ± 1.23 |

| 3f | 4-Fluorophenyl | 14.77 ± 1.20 |

| 3g | 4-Bromophenyl | 11.98 ± 1.08 |

| 3h | 4-Iodophenyl | 10.89 ± 1.01 |

| 3i | Benzyl | 9.87 ± 0.95 |

| 3j | Propyl | 8.12 ± 0.88 |

| Kojic Acid (Standard) | 98.54 ± 4.52 |

Data sourced from Temiz-Arpaci et al., 2013. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the symptomatic treatment of Alzheimer's disease. The same series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives were also screened for their ability to inhibit these two enzymes. researchgate.net The study revealed that the compounds displayed varying degrees of inhibition against both AChE and BChE. researchgate.net

The following table summarizes the inhibitory activities of these compounds against AChE and BChE.

| Compound | R | AChE Inhibition (% ± SEM) at 0.5 mM | BChE Inhibition (% ± SEM) at 0.5 mM |

| 3a | Phenyl | 18.76 ± 1.32 | 25.43 ± 1.54 |

| 3b | 4-Methylphenyl | 20.11 ± 1.38 | 28.98 ± 1.65 |

| 3c | 4-Methoxyphenyl | 22.45 ± 1.46 | 31.02 ± 1.71 |

| 3d | 4-Chlorophenyl | 21.32 ± 1.42 | 29.87 ± 1.68 |

| 3e | 4-Nitrophenyl | 24.87 ± 1.52 | 33.14 ± 1.77 |

| 3f | 4-Fluorophenyl | 23.99 ± 1.50 | 32.56 ± 1.75 |

| 3g | 4-Bromophenyl | 19.88 ± 1.36 | 27.65 ± 1.61 |

| 3h | 4-Iodophenyl | 19.15 ± 1.34 | 26.89 ± 1.58 |

| 3i | Benzyl | 17.65 ± 1.29 | 24.11 ± 1.50 |

| 3j | Propyl | 15.98 ± 1.24 | 22.76 ± 1.47 |

| Galanthamine (Standard) | 95.67 ± 4.39 | 92.11 ± 4.21 |

Data sourced from Temiz-Arpaci et al., 2013. researchgate.net

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL), and its inhibition is a therapeutic strategy to raise HDL cholesterol levels. While direct studies on "Benzoxazole, 5-(ethylsulfonyl)-" as a CETP inhibitor were not identified in the conducted search, research on related 2-arylbenzoxazole derivatives has shown that substitution at the 5-position of the benzoxazole ring is crucial for potent CETP inhibition. This suggests that a 5-ethylsulfonyl substituent could be a viable structural modification for designing novel CETP inhibitors.

Antiviral Activity Investigations

Benzoxazole derivatives have been investigated for their potential as antiviral agents. nih.gov Research has shown that these compounds can exhibit a broad spectrum of antiviral activities. nih.gov For instance, a study on a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative demonstrated its potential as an antimicrobial agent, and the study also referenced 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, indicating the exploration of the 5-ethylsulfonyl scaffold in the context of antimicrobial and potentially antiviral research. nih.gov Furthermore, studies on the structurally related benzotriazole (B28993) derivatives have shown potent and selective inhibitory activity against various viruses, including Coxsackie Virus B5. nih.gov

Anti-inflammatory Activity Assessments

The anti-inflammatory properties of benzoxazole derivatives have been a subject of significant research interest. nih.govnih.gov Studies have revealed that these compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). scielo.br For example, a series of benzoxazolone derivatives were found to exhibit significant anti-inflammatory activity by acting as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov While specific studies focusing on the anti-inflammatory activity of 5-ethylsulfonyl benzoxazole derivatives were not predominant in the search results, the established anti-inflammatory potential of the broader benzoxazole class suggests that derivatives with this substitution warrant further investigation.

Other Investigated Biological Activities (e.g., Herbicidal, Antioxidant, Anticonvulsant)

The benzoxazole scaffold has been explored for its phytotoxic activities, with some derivatives showing potential as novel herbicides. nih.gov For instance, certain 2-nitromethylbenzoxazoles have demonstrated significant phytotoxicity against various plant species. nih.gov The 5-chloro-2-(nitromethyl)benzo[d]oxazole, in particular, exhibited higher inhibition of seed germination than a commercial herbicide in tested plant species. nih.gov Although direct evidence for the herbicidal activity of 5-ethylsulfonyl-benzoxazole was not found, the demonstrated phytotoxicity of other 5-substituted benzoxazoles suggests this is a potential area for future research.

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds. While direct studies on the anticonvulsant activity of "Benzoxazole, 5-(ethylsulfonyl)-" were not prominent, research on related structures like benzothiazole (B30560) derivatives has shown promising results. nih.gov For example, certain benzothiazole sulfonamides have emerged as potent anticonvulsant agents in preclinical models, such as the maximal electroshock (MES) model. nih.gov Given the structural similarities between benzoxazole and benzothiazole, it is plausible that benzoxazole derivatives with an ethylsulfonyl group could also exhibit anticonvulsant properties.

Structure Activity Relationship Sar Studies of Benzoxazole, 5 Ethylsulfonyl Derivatives

Impact of Substituents at Position 2 on Biological Activity Profiles

The nature of the substituent at the 2-position of the benzoxazole (B165842) ring plays a critical role in defining the biological activity of the resulting derivatives. nih.govnih.gov Research has shown that a diverse range of groups, from simple alkyl and aryl moieties to more complex heterocyclic systems, can be introduced at this position, each imparting distinct pharmacological properties.

For instance, in a series of 5-ethylsulfonyl-2-substituted benzoxazole derivatives, the antimicrobial activity was found to be significantly influenced by the substituent at the 2-position. researchgate.net Compounds bearing substituted phenyl or benzyl (B1604629) groups at this position exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net The electronic properties of the substituents on the phenyl ring were also found to be important, with both electron-donating and electron-withdrawing groups modulating the antimicrobial potency. researchgate.net

In the context of antifungal activity, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the presence of azaaromatic groups at the 2-position was favorable for activity. nih.gov Conversely, the introduction of a substituent containing sulfur or two heteroatoms led to inactive compounds. nih.gov Furthermore, the substitution pattern on a phenyl ring at the 2-position also had a pronounced effect, with certain methoxy (B1213986) and dimethylamino substitutions enhancing antifungal properties. nih.gov

The development of 2-substituted benzoxazoles as anticancer agents has also been an active area of research. nih.gov The versatility of synthetic methods allows for the introduction of a wide array of functional groups at the C2 position, leading to compounds with promising pharmacological activities, including anticancer effects. nih.gov

Role of the 5-Ethylsulfonyl Moiety in Modulating Pharmacological Potency

The 5-ethylsulfonyl group is a key pharmacophoric element in a multitude of biologically active benzoxazole derivatives. nih.gov This electron-withdrawing group significantly influences the electronic properties of the benzoxazole ring system, thereby modulating the compound's interaction with biological targets.

The presence of the 5-ethylsulfonyl moiety has been linked to potent antitumor properties in numerous compounds. nih.gov It is a structural fragment found in several powerful inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis. nih.gov The potent VEGFR2 inhibitory activity of compounds containing the 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment underscores the importance of this moiety in the design of antiangiogenic agents. nih.gov

In the realm of antimicrobial agents, the 5-ethylsulfonyl group contributes to the broad-spectrum activity observed in many benzoxazole derivatives. researchgate.net For example, 2-[p-nitrophenyl]-5-ethylsulfonyl-benzoxazole was identified as a highly potent compound with significant antitumoral activity. researchgate.net This highlights the synergistic effect of the 5-ethylsulfonyl group in combination with other substituents on the benzoxazole core.

Influence of Aromatic Ring Substitutions on Antimicrobial Efficacy

Substitutions on the aromatic rings of benzoxazole derivatives, both on the benzoxazole core itself and on aryl substituents at the 2-position, have a profound impact on their antimicrobial efficacy. The position and nature of these substituents can fine-tune the lipophilicity, electronic properties, and steric profile of the molecules, all of which are critical for their interaction with microbial targets.

Studies have consistently shown that the presence of electron-withdrawing groups, such as fluoro or nitro groups, at the para position of a phenyl ring attached to a heterocyclic system can enhance antimicrobial activity. nih.gov This is often attributed to an increase in lipophilicity, which facilitates the passage of the compound through microbial cell membranes. nih.gov Conversely, electron-donating groups like methyl or methoxy groups at the same position can sometimes lead to a decrease in antibacterial activity. nih.gov

In the context of benzothiazolylthiazolidin-4-one derivatives, the replacement of a 6-OCF3 substituent with a 6-Cl in the benzothiazole (B30560) ring led to a significant improvement in activity against several bacterial strains, including resistant ones. nih.gov However, a 4-Cl substituent on a benzene (B151609) ring was found to be detrimental to antibacterial activity in some cases. nih.gov

For benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to greatly influence their anti-inflammatory and, by extension, antimicrobial activities. mdpi.com The introduction of specific substituents can modulate the interaction with microbial enzymes and other cellular components.

Correlation between Specific Structural Elements and Anticancer Activity (e.g., Piperazine (B1678402)/Piperidine (B6355638) and Chlorobenzoyl Groups)

The incorporation of piperazine and piperidine rings, often in conjunction with other pharmacophores like chlorobenzoyl groups, has proven to be a successful strategy in the development of potent anticancer agents based on the benzoxazole scaffold.

Piperazine derivatives, in particular, are recognized as important pharmacophores in a variety of therapeutic agents, including those with anticancer properties. nih.gov A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines. nih.gov The presence of halogen substituents on the benzoyl moiety generally resulted in promising GI50 values. nih.gov

The combination of a benzoxazole core with a piperazine linker and a 1,2,3-triazole moiety has also yielded compounds with notable anticancer activity. connectjournals.com In one study, a derivative with a 3,5-dichlorophenyl substituent on the triazole ring exhibited good activity against MCF-7 and HeLa cancer cell lines. connectjournals.com This highlights the importance of the substitution pattern on the appended aromatic rings.

Furthermore, the linkage of piperazine derivatives to natural products like vindoline (B23647) has been explored for anticancer applications. mdpi.com The position of the piperazine substitution on the vindoline core and the nature of the linker were found to be critical for the observed antiproliferative activity. mdpi.com N-substituted piperazine derivatives containing trifluoromethylphenyl or bis(4-fluorophenyl)methyl groups showed significant efficacy. mdpi.com

The following table summarizes the anticancer activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives:

| Compound | Substituent (R) | GI50 (µM) - FOCUS | GI50 (µM) - MAHLAVU | GI50 (µM) - T47D | GI50 (µM) - CAMA-1 | GI50 (µM) - HCT-116 |

| 5a | H | >100 | 85.3 | 66.7 | 78.4 | 55.6 |

| 5b | 4-F | 75.8 | 66.2 | 58.3 | 64.3 | 49.2 |

| 5d | 4-Cl | 66.4 | 55.1 | 49.8 | 59.1 | 42.7 |

| 5g | 2,4-di-F | 45.2 | 40.1 | 38.5 | 42.6 | 33.1 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. nih.gov

Rational Drug Design Implications Derived from SAR Analysis

The extensive SAR studies on Benzoxazole, 5-(ethylsulfonyl)- derivatives and related compounds provide a solid foundation for the rational design of new and more effective therapeutic agents. nih.gov By understanding the intricate relationships between chemical structure and biological activity, medicinal chemists can make informed decisions to optimize lead compounds.

Key takeaways for rational drug design include:

Targeted Substitutions: The 2-position of the benzoxazole ring is a prime location for introducing diverse substituents to modulate biological activity and selectivity. nih.govnih.gov

Leveraging the 5-Ethylsulfonyl Group: The 5-ethylsulfonyl moiety is a valuable pharmacophore for enhancing potency, particularly for anticancer and antimicrobial applications, likely through its electron-withdrawing nature and its role in binding to specific biological targets. nih.gov

Fine-tuning Aromatic Interactions: The strategic placement of electron-withdrawing or electron-donating groups on aromatic rings can be used to optimize lipophilicity and electronic properties, thereby improving antimicrobial efficacy. researchgate.netnih.gov

Exploiting Synergistic Moieties: The combination of the benzoxazole core with other pharmacologically active fragments, such as piperazine, piperidine, and substituted benzoyl groups, offers a promising avenue for developing potent and selective anticancer agents. nih.govconnectjournals.com

Computational Modeling: The use of computational tools, such as homology modeling and molecular docking, can aid in understanding the binding modes of these compounds with their target receptors, further guiding the design of novel inhibitors with enhanced potency and selectivity. nih.gov

Computational and Theoretical Investigations of Benzoxazole, 5 Ethylsulfonyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of "Benzoxazole, 5-(ethylsulfonyl)-".

Optimization of Molecular Geometries and Vibrational Wavenumber Calculations

Vibrational wavenumber calculations are also performed using DFT methods to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are valuable for the interpretation of experimental spectroscopic data, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. For example, characteristic vibrational frequencies for C-H, C=N, C-O, and S=O stretching and bending modes in "Benzoxazole, 5-(ethylsulfonyl)-" can be calculated and compared with experimental findings for similar molecules to confirm its structure.

Table 1: Representative Theoretical Vibrational Frequencies for a Benzoxazole (B165842) Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 |

| C-H Aromatic Stretch | 3100-3000 |

| C=O Stretch | 1682 |

| C=N Stretch | 1618 |

| C-O-C Stretch | 1250 |

| SO₂ Asymmetric Stretch | 1350-1300 |

| SO₂ Symmetric Stretch | 1160-1120 |

Note: Data is representative and based on studies of various benzoxazole derivatives. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Electronic Characteristics

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

Table 2: Calculated Electronic Properties of a Representative Benzoxazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.80 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Note: These values are illustrative and derived from DFT studies on substituted benzoxazoles. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. rsc.org These maps illustrate the regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding how a molecule will interact with other molecules, including biological macromolecules. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (colored blue) are electron-deficient and represent electrophilic or hydrogen bond donor sites.

For "Benzoxazole, 5-(ethylsulfonyl)-", the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the sulfonyl group. These areas would be susceptible to electrophilic attack and are key sites for forming hydrogen bonds with biological targets. The aromatic protons and the ethyl group would exhibit a more positive potential. nih.gov Understanding the MEP is fundamental for predicting the non-covalent interactions that govern molecular recognition processes, such as ligand-protein binding. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as "Benzoxazole, 5-(ethylsulfonyl)-", might bind to a protein target.

Prediction of Enzyme Binding Affinities (e.g., DNA Gyrase, COVID-19 Main Protease)

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a protein. A lower binding energy generally indicates a more stable and favorable interaction. Benzoxazole derivatives have been investigated as inhibitors of various enzymes, including bacterial DNA gyrase and the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.netnih.govtbzmed.ac.ir

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibiotics. nih.gov Docking studies of benzoxazole derivatives into the ATP-binding site of DNA gyrase have shown that these compounds can form key interactions with amino acid residues, suggesting their potential as inhibitors. researchgate.netresearchgate.net The ethylsulfonyl group of "Benzoxazole, 5-(ethylsulfonyl)-" could potentially form hydrogen bonds or other favorable interactions within the active site.

COVID-19 Main Protease (Mpro): The SARS-CoV-2 Mpro is essential for viral replication, making it a prime target for antiviral drugs. mdpi.comresearchgate.net Docking studies of benzoxazole-based compounds have revealed their potential to bind to the active site of Mpro. nih.gov The predicted binding affinities can be compared to those of known inhibitors to gauge the potential efficacy of the novel compound.

Table 3: Representative Predicted Binding Affinities of Benzoxazole Derivatives

| Target Enzyme | PDB ID | Representative Binding Affinity (kcal/mol) |

| S. aureus DNA Gyrase | 2XCT | -7.0 to -9.0 |

| SARS-CoV-2 Main Protease | 6LU7 | -6.5 to -8.5 |

Note: Binding affinities are illustrative and based on docking studies of various benzoxazole derivatives. researchgate.netnih.govnih.gov

Analysis of Ligand-Protein Interaction Mechanisms

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. semanticscholar.org This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Interaction with DNA Gyrase: In the active site of DNA gyrase, benzoxazole derivatives have been shown to form hydrogen bonds with key residues such as Asn46 and Asp73, and hydrophobic interactions with residues like Val71 and Ile78 in S. aureus DNA gyrase. researchgate.netnih.gov The benzoxazole core often serves as a scaffold that positions other functional groups for optimal interaction. The sulfonyl group in "Benzoxazole, 5-(ethylsulfonyl)-" would be a likely candidate for forming hydrogen bonds with the protein backbone or side chains.

Interaction with COVID-19 Main Protease: For the SARS-CoV-2 Mpro, the catalytic dyad, His41 and Cys145, is a critical area for inhibitor binding. mdpi.com Docking studies of benzoxazole compounds often show interactions with residues in the S1 and S2 pockets of the active site. nih.gov For example, hydrogen bonds with residues like Gly143, Ser144, and His163, and hydrophobic interactions with Met49 and Met165 are commonly observed. nih.gov The specific orientation and interactions of "Benzoxazole, 5-(ethylsulfonyl)-" would depend on how the ethylsulfonyl group fits within the binding pocket and its ability to form favorable contacts.

Table 4: Common Interacting Residues for Benzoxazole Derivatives in Enzyme Active Sites

| Target Enzyme | Key Interacting Residues | Type of Interaction |

| S. aureus DNA Gyrase | Asn46, Asp73, Arg76 | Hydrogen Bonding |

| Val71, Ile78, Pro79 | Hydrophobic | |

| SARS-CoV-2 Main Protease | His41, Gly143, Cys145, His164, Glu166 | Hydrogen Bonding |

| Met49, Leu141, Met165 | Hydrophobic |

Note: This table summarizes common interactions observed in docking studies of various benzoxazole derivatives. researchgate.netnih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational strategies that utilize the structural information of known active molecules to identify new compounds with similar therapeutic potential. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific receptor and elicit a biological response. For the broader class of benzoxazole derivatives, pharmacophore models have been instrumental in rationalizing their biological activities and in the design of new, more potent compounds.

Research on benzoxazole derivatives has led to the generation of distinct pharmacophore models to understand their cytotoxic activities. nih.gov For instance, studies have successfully created models that differentiate between compounds active against cancerous cell lines (like HeLa) and non-cancerous ones (like L929). nih.gov Selective cytotoxic compounds were found to fit the pharmacophore model generated for the cancer cells but not for the normal cells, highlighting the utility of this approach in designing cancer-selective therapies. nih.gov

In the context of targeted therapies, new series of benzoxazole-benzamide conjugates have been designed to meet the specific pharmacophoric features of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov These models typically include features like a terminal heterocyclic ring (the benzoxazole) to occupy the hinge region of the ATP binding site and a central aromatic ring to span the area towards the DFG domain of the activation loop. nih.gov This ligand-based approach, which leverages the known structural requirements of existing inhibitors like sorafenib, has guided the synthesis of novel benzoxazole derivatives with potent anti-proliferative and VEGFR-2 inhibitory activity. nih.gov The benzoxazole moiety is frequently incorporated as a key pharmacophore in medicinal compounds due to its versatile and favorable interactions with a variety of protein targets. nih.gov

Table 1: Key Pharmacophoric Features for Benzoxazole-Based VEGFR-2 Inhibitors

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction Site |

|---|---|---|

| Heterocyclic Ring System | Benzoxazole Ring | Hinge Region of ATP Binding Site |

| Hydrogen Bond Acceptors/Donors | Amide/Thioacetamide Linker | Hinge Region |

| Central Aromatic Ring | Substituted Benzene (B151609) Ring | Area between Hinge and DFG Domain |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.gov These computational methods evaluate various physicochemical and structural properties to forecast how a drug candidate will behave in a biological system, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov

Absorption: Oral bioavailability is often predicted using Lipinski's Rule of Five, which suggests that poor absorption is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The topological polar surface area (TPSA) is another key predictor, with a value >140 Ų often associated with poor cell membrane permeability.

Distribution: The extent of a drug's distribution is influenced by its ability to bind to plasma proteins and penetrate tissues. High lipophilicity can lead to extensive distribution into fatty tissues and potential accumulation.

Metabolism: The benzoxazole ring and the ethylsulfonyl group are potential sites for metabolic transformations. In silico models can predict likely metabolites by identifying common sites of enzymatic action, such as oxidation or conjugation.

Excretion: The route and rate of excretion are predicted based on factors like water solubility and molecular size.

Toxicity: Computational models can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicities, by comparing the compound's structural fragments to databases of known toxicants. nih.govnih.gov For benzoxazole derivatives, genotoxic effects have been evaluated using assays, and computational models can complement these by identifying potential DNA-reactive substructures. nih.gov

Table 2: Predicted Physicochemical and ADMET-Related Properties for a Representative Benzoxazole, 5-(ethylsulfonyl)- Derivative

Data below is for the related compound 5-(Ethylsulfonyl)-2-(4-phenylphenyl)-1,3-benzoxazole (CHEMBL1773840) as a representative example.

| Property | Predicted Value | Implication for ADMET |

| Molecular Weight | 363.4 g/mol | Favorable (within Lipinski's rule) |

| XLogP3-AA (Lipophilicity) | 4.7 | Moderate lipophilicity, acceptable for permeability |

| Hydrogen Bond Donor Count | 0 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptor Count | 4 | Favorable (within Lipinski's rule) |

| Rotatable Bond Count | 4 | Good oral bioavailability is likely |

| Topological Polar Surface Area (TPSA) | 68.6 Ų | Good cell membrane permeability predicted |

Source: PubChem CID 54728556 nih.gov

These in silico predictions suggest that a representative derivative of Benzoxazole, 5-(ethylsulfonyl)- possesses a favorable profile for oral absorption and membrane permeability. nih.gov The adherence to Lipinski's rules and the optimal TPSA value indicate a good starting point for drug-likeness. nih.govnih.gov Further computational analysis would be required to predict specific metabolic pathways and potential toxicity flags for Benzoxazole, 5-(ethylsulfonyl)- itself.

Spectroscopic Characterization and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

While the specific ¹H-NMR spectrum for Benzoxazole (B165842), 5-(ethylsulfonyl)- is not published, analysis of related structures provides expected chemical shift regions. ias.ac.inrsc.orgrsc.org The spectrum would feature distinct signals corresponding to the protons of the ethylsulfonyl group and the benzoxazole ring system.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling.

Aromatic Protons: The protons on the benzoxazole ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The specific splitting patterns and chemical shifts would be influenced by the positions of the substituents. esisresearch.orgresearchgate.net

Interactive Data Table: Expected ¹H-NMR Chemical Shifts Note: This table is predictive, based on general principles and data from similar compounds, as specific experimental data for Benzoxazole, 5-(ethylsulfonyl)- is not available.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~1.2 - 1.5 | Triplet (t) |

| Methylene (CH₂) | ~3.0 - 3.4 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in Benzoxazole, 5-(ethylsulfonyl)- would produce a distinct signal. researchgate.netchemicalbook.com

Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group would appear in the aliphatic region (upfield).

Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole ring system would resonate at lower field (downfield) due to their sp² hybridization and the influence of the electronegative oxygen and nitrogen atoms. The carbon atom attached to the sulfonyl group would also be significantly shifted. researchgate.netesisresearch.org

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts Note: This table is predictive, based on general principles and data from similar compounds, as specific experimental data for Benzoxazole, 5-(ethylsulfonyl)- is not available.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~7 - 15 |

| Methylene (CH₂) | ~45 - 55 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzoxazole, 5-(ethylsulfonyl)- would exhibit characteristic absorption bands confirming the presence of the sulfonyl and benzoxazole functionalities. nih.govua.ptias.ac.inrsc.org

Sulfonyl Group (SO₂): Strong, distinct stretching vibrations for the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Benzoxazole Ring: Characteristic peaks for C=N stretching (around 1650-1550 cm⁻¹), C-O-C stretching (around 1250 cm⁻¹), and aromatic C-H bending would be present. esisresearch.org

Interactive Data Table: Key FT-IR Vibrational Frequencies Note: This table is predictive, based on data from related compounds like 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1325 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1155 |

| Benzoxazole (C=N) | Stretch | ~1580 |

| Benzoxazole (C-O-C) | Asymmetric Stretch | ~1245 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. In studies of the related compound, 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, the FT-Raman spectrum was recorded and analyzed. nih.govrsc.org Key features would include strong signals for the aromatic ring vibrations and the sulfonyl group. The symmetric vibrations of the sulfonyl group often produce a strong Raman signal.

Surface-Enhanced Raman Scattering (SERS) Studies

SERS is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. For the derivative 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, SERS studies have been performed to understand the molecule's orientation and interaction with a silver surface. nih.gov The presence of signals from the CH₂, SO₂, and CH₃ groups in the SERS spectrum suggested that the ethylsulfonyl part of the molecule was in close proximity to the metal surface, influencing its orientation. nih.govrsc.org Similar studies on Benzoxazole, 5-(ethylsulfonyl)- could elucidate its adsorption behavior and interaction with metallic nanostructures. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For benzoxazole derivatives, mass spectral data is crucial for confirming the successful synthesis and for studying fragmentation patterns, which can illuminate the molecule's structure. In the analysis of related benzoxazole compounds, such as 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the observation of the protonated molecular ion peak (M+H) has been used to verify the proposed molecular structure. nih.gov

While a specific mass spectrum for the parent "Benzoxazole, 5-(ethylsulfonyl)-" is not detailed in the available literature, the fragmentation would likely proceed via pathways characteristic of substituted benzoxazoles. The stable benzoxazole ring system would be a prominent fragment, while cleavage of the ethylsulfonyl group could also produce characteristic ions. The analysis of these fragments helps in piecing together the molecular structure.

Table 1: Illustrative Mass Spectrometry Data for Related Benzoxazole Compounds

| Compound | Ionization Method | Observed Ion | Significance |

|---|---|---|---|

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Not Specified | [M+H]⁺ | Confirms molecular structure nih.gov |

| Benzoxazole, 2-[5-cyclopropyl-3-(ethylsulfonyl)-2-pyridinyl]-5-[(trifluoromethyl)sulfinyl]- | Not Specified | Molecular Weight: 444.45 | Confirms molecular formula C18H15F3N2O4S2 chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for highly conjugated systems like benzoxazoles. Benzoxazole derivatives are known to be strong absorbers of ultraviolet radiation. researchgate.net This property is linked to the π-conjugated structure of the benzoxazole core. researchgate.net

Studies on related compounds, such as 2-(2'-hydroxyphenyl) benzoxazole derivatives, show that they absorb UVA and UVB radiation, with maximum absorption wavelengths (λmax) appearing in the range of 336 to 374 nm. The specific position of the absorption maximum is influenced by the nature and position of substituents on the benzoxazole ring system. Theoretical studies on compounds like 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole correlate the light-emitting properties with the HOMO-LUMO energy gap, which is a key parameter in understanding electronic transitions. researchgate.net

Table 2: Illustrative UV-Vis Absorption Data for Related Benzoxazole Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole derivative | Ethanol | 336 | 1.83 x 10⁴ |

| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole derivative | Ethanol | 374 | 5.30 x 10⁴ |

| N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl] acetamide (B32628) derivative | Ethanol | 339 | 1.69 x 10⁵ |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the photophysical properties of molecules, specifically their ability to emit light after absorbing it. Benzoxazole derivatives are well-known for their fluorescent properties and are often investigated for applications as fluorescent probes and sensors. periodikos.com.brnih.gov The emission characteristics, including the wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. nih.gov

For instance, some benzoxazole derivatives exhibit dual fluorescence, where both a locally excited (LE) state and a charge-transfer (CT) state emit light. nih.gov This behavior is highly dependent on solvent polarity. nih.gov The fluorescence of these compounds can be significantly enhanced upon binding to biological targets like DNA, making them useful as probes. periodikos.com.br While specific fluorescence data for "Benzoxazole, 5-(ethylsulfonyl)-" is not available, it is expected to exhibit fluorescence, with the exact emission wavelength and intensity being influenced by the electron-withdrawing nature of the ethylsulfonyl group. Studies on other benzoxazoles show emission can be modulated by factors like pH and interaction with cations. nih.govnih.gov

Table 3: Illustrative Fluorescence Properties of Related Benzoxazole Compounds

| Compound Class | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Findings |

|---|---|---|---|

| Naphthoxazole derivatives | 300 nm | Varies | Emission intensity increases with addition of CT-DNA. periodikos.com.br |

| 2-p-tolyl-benzoxazole derivatives | Not Specified | Short wavelength and red-shifted band | Exhibits exciplex behavior with dual fluorescence depending on solvent polarity. nih.gov |

| 4-(5-alkyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Not Specified | ~380 nm and ~440 nm | Shows dual fluorescence at pH below 7.5. nih.gov |

Future Directions and Emerging Research Perspectives

Exploration of Novel Benzoxazole (B165842), 5-(ethylsulfonyl)- Derivatives and Hybrid Structures

The core structure of 5-ethylsulfonyl-benzoxazole serves as a versatile platform for the synthesis of a diverse array of derivatives. Research has demonstrated that modifications at the 2-position of the benzoxazole ring can lead to compounds with a broad spectrum of biological activities. A series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov Similarly, another series of 5-ethylsulphonyl-2-(substituted-phenyl/substituted-benzyl and/or phenylethyl)benzoxazole derivatives has been developed and tested for antimicrobial efficacy. nih.gov

Future explorations are likely to focus on creating novel derivatives by introducing a wider variety of substituents at the 2-position. The aim is to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, the development of hybrid molecules, which combine the 5-ethylsulfonyl-benzoxazole scaffold with other known pharmacophores, represents a promising strategy. This approach could lead to multifunctional agents with synergistic or dual modes of action, potentially overcoming drug resistance mechanisms. While the synthesis of various derivatives is an active area of research, the exploration of hybrid structures specifically incorporating the "Benzoxazole, 5-(ethylsulfonyl)-" moiety is a nascent field with significant potential for discovery.

In-depth Elucidation of Molecular Mechanism of Action for Key Biological Activities

Understanding the precise molecular mechanisms by which "Benzoxazole, 5-(ethylsulfonyl)-" derivatives exert their biological effects is crucial for their rational design and development. While some studies have identified promising antimicrobial and anticancer activities, the exact molecular targets often remain to be fully elucidated.

For instance, in the broader class of benzoxazoles, antibacterial activity has been linked to the inhibition of DNA gyrase. nih.gov Molecular docking studies of some benzoxazole derivatives have suggested potential interactions with this essential bacterial enzyme. nih.gov For anticancer applications, various benzoxazole compounds have been shown to target key players in cancer progression such as epidermal growth factor receptor (EGFR), aromatase (ARO), and the anti-apoptotic protein Bcl-2. nih.govnih.gov

Future research must focus on detailed mechanistic studies for "Benzoxazole, 5-(ethylsulfonyl)-" derivatives. This will involve a combination of biochemical assays, structural biology techniques to determine co-crystal structures with their target proteins, and advanced molecular modeling. Identifying the specific enzymes, receptors, or signaling pathways that these compounds modulate will be paramount for optimizing their therapeutic potential.

Targeting Specific Cellular Pathways and Biomolecular Interactions

Building on the elucidation of molecular mechanisms, future research will strategically target specific cellular pathways and biomolecular interactions implicated in disease. For antimicrobial agents, this could involve designing derivatives that specifically inhibit key bacterial metabolic pathways or virulence factors.

In the realm of oncology, the focus will be on pathways critical for cancer cell survival, proliferation, and metastasis. For example, some benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Specifically, certain compounds have led to an overexpression of caspase-9, a key initiator of the apoptotic cascade. nih.gov Future work could involve designing "Benzoxazole, 5-(ethylsulfonyl)-" derivatives that selectively target components of the apoptotic pathway, such as the Bcl-2 family of proteins, or that interfere with specific cell cycle checkpoints. The ability of some benzoxazoles to inhibit VEGFR-2, a key receptor in angiogenesis, also presents a valuable avenue for developing anti-cancer therapies. nih.gov

Strategic Development of Next-Generation Antimicrobial and Anticancer Agents

The emergence of multidrug-resistant pathogens and the need for more effective and less toxic cancer therapies are major global health challenges. "Benzoxazole, 5-(ethylsulfonyl)-" derivatives represent a promising class of compounds in the strategic development of next-generation antimicrobial and anticancer agents.

Research has shown that certain derivatives exhibit a broad spectrum of antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/ml against various Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and C. krusei. nih.gov Notably, one derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 16 μg/ml, outperforming standard antibiotics like ampicillin (B1664943) and ceftriaxone (B1232239) in this regard. nih.gov Another study found that while their compounds were less potent than fluconazole (B54011) against C. albicans, many were more effective against a fluconazole-resistant isolate. nih.gov

In the context of cancer, specific derivatives have shown potent cytotoxic activity. For example, 2-[p-nitrophenyl]-5-ethylsulphonyl-benzoxazole was identified as a highly potent compound with antitumoral activity. researchgate.net The strategic development of these compounds will involve lead optimization to enhance their efficacy, selectivity, and drug-like properties, with the ultimate goal of advancing them into preclinical and clinical development.

Integration of Advanced Computational Approaches and Artificial Intelligence in Drug Discovery

The integration of advanced computational approaches and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs, and the "Benzoxazole, 5-(ethylsulfonyl)-" scaffold is well-suited for these modern techniques. Computational methods such as molecular docking and density functional theory (DFT) are already being employed to predict the binding modes of benzoxazole derivatives with their biological targets and to understand their electronic properties. nih.govnih.gov

Future research will likely see a more extensive application of these methods. Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of "Benzoxazole, 5-(ethylsulfonyl)-" derivatives with their biological activities. This can guide the synthesis of new compounds with improved properties.

Furthermore, AI and machine learning algorithms can be trained on existing data to identify novel derivative candidates with high predicted activity and favorable pharmacokinetic profiles. These in silico approaches can significantly accelerate the drug discovery pipeline by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. The use of molecular dynamics simulations can also provide deeper insights into the dynamic interactions between the compounds and their biological targets, aiding in the rational design of more potent and selective agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-(ethylsulfonyl)benzoxazole derivatives, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves functionalizing the benzoxazole core at the 5-position with an ethylsulfonyl group. A two-step approach is often employed:

Sulfonation : Introducing the sulfonyl group via electrophilic substitution or oxidation of a thioether precursor.

Derivatization : Coupling with ethyl groups using alkylation agents (e.g., ethyl halides) under basic conditions.

Key intermediates are characterized using 1H/13C NMR to confirm substitution patterns and HRMS for molecular weight validation. For example, derivatives like methyl esters of 5-(ethylsulfonyl)benzoxazole are synthesized and verified via spectral analysis .

Q. How is the structural stability of 5-(ethylsulfonyl)benzoxazole assessed experimentally?

Methodological Answer: Stability studies focus on:

- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (e.g., derivatives exhibit melting points between 183–249°C ).

- Hydrolytic Stability : Incubation in aqueous buffers at varying pH levels, followed by HPLC monitoring of degradation products.

- Spectroscopic Confirmation : FT-IR and NMR track functional group integrity under stress conditions .

Q. What in vitro biological screening protocols are used to evaluate the bioactivity of 5-(ethylsulfonyl)benzoxazole derivatives?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics (MD) simulations enhance the understanding of 5-(ethylsulfonyl)benzoxazole reactivity?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to identify reactive sites for electrophilic/nucleophilic attacks .

- MD Simulations : Model interactions with biological targets (e.g., DNA/proteins) to assess binding stability and conformational dynamics. For example, simulations reveal how the ethylsulfonyl group enhances hydrophobic interactions in enzyme active sites .

- Docking Studies : AutoDock or Schrödinger Suite evaluate binding affinities to receptors like EGFR or tubulin, guiding structural optimization .

Q. How can researchers resolve contradictions in bioactivity data for 5-(ethylsulfonyl)benzoxazole derivatives across different studies?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell line variability, assay protocols) to identify confounding factors.

- SAR Studies : Systematically modify substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate contributions to activity .

- Dose-Response Curves : Validate potency thresholds and assess off-target effects using orthogonal assays (e.g., Western blotting for apoptosis markers) .

Q. What strategies optimize the pharmacokinetic (PK) properties of 5-(ethylsulfonyl)benzoxazole derivatives while retaining efficacy?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without disrupting the ethylsulfonyl moiety’s role in target binding .

- Prodrug Design : Mask the sulfonyl group as a labile ester to enhance oral bioavailability .

- Metabolic Stability : Incubate derivatives with liver microsomes and use LC-MS to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Q. How are spectroscopic techniques (e.g., SERS, FT-IR) applied to study 5-(ethylsulfonyl)benzoxazole in biological systems?

Methodological Answer:

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect low concentrations in cellular environments by adsorbing the compound onto metal nanoparticles .

- FT-IR Microspectroscopy : Map intracellular distribution in cancer cells, correlating spectral bands (e.g., S=O stretch at ~1150 cm⁻¹) with subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.